Methyl 3-(4-piperidinyloxy)benzoate hydrochloride
Overview
Description
“Methyl 3-(4-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the molecular formula C13H17NO3•HCl and a molecular weight of 271.75 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 271.75 . The InChI code for this compound is 1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H .Scientific Research Applications
Antiparasitic Activity : Benzoic acid derivatives, including compounds similar to Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, have been studied for their antiparasitic properties. A study found that these compounds showed significant activity against Leishmania strains and Trypanosoma cruzi, highlighting their potential in developing antiparasitic agents (Flores et al., 2008).
Insecticidal Properties : Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, a compound structurally similar to this compound, was identified as a major insecticidal principle in Piper guanacastensis. This suggests potential applications of related compounds in pest control (Pereda-Miranda et al., 1997).
Cytotoxicity and Antimicrobial Activity : New derivatives of benzoic acid, including compounds akin to this compound, have shown cytotoxic effects as well as antimicrobial and molluscicidal activities. These properties indicate potential applications in cancer research and the development of antimicrobial agents (Orjala et al., 1993).
Antispasmodic Activity : Methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, closely related to this compound, demonstrated potent and long-lasting antispasmodic activity in both in vitro and in vivo studies. This suggests a potential application in treating spasms or related medical conditions (Bal-Tembe et al., 1997).
Metabolic Fate in Synthetic Cannabinoids : A study on the metabolic fate of synthetic cannabinoid receptor agonists, which include structures similar to this compound, provides insights into the biotransformation and potential biological interactions of these compounds (Richter et al., 2022).
Properties
IUPAC Name |
methyl 3-piperidin-4-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEADBKOIBZGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673793 | |
Record name | Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936128-98-2 | |
Record name | Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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